(4S,4'S)-4,4'-Bis(1,1-dimethylethyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole
Description
“(4S,4'S)-4,4'-Bis(1,1-dimethylethyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole” (CAS: 135565-31-0) is a chiral bisoxazole derivative with the molecular formula C₁₄H₂₄N₂O₂ and a molecular weight of 252.35 g/mol . Its structure features two tert-butyl (1,1-dimethylethyl) groups at the 4 and 4' positions of a tetrahydrobioxazole core, contributing to significant steric bulk and electronic effects. The compound is commonly utilized as a ligand in asymmetric catalysis due to its ability to stabilize metal centers while imparting enantioselectivity . Its InChIKey (DMAXOMSMCSRQLF-NXEZZACHSA-N) confirms stereochemical specificity, critical for applications in stereoselective synthesis .
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-13(2,3)9-7-17-11(15-9)12-16-10(8-18-12)14(4,5)6/h9-10H,7-8H2,1-6H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAXOMSMCSRQLF-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC(CO2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=N[C@H](CO2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (S)-tert-Leucinol
(S)-tert-Leucinol (CAS 112245-13-3) is prepared via sodium borohydride reduction of (S)-tert-leucine in tetrahydrofuran (THF), followed by acidic workup. The enantiomeric purity (>99% ee) is preserved using L-tert-leucine as the starting material.
- (S)-tert*-Leucine (10.00 g, 76.24 mmol) is suspended in THF (200 mL) under nitrogen.
- Sodium borohydride (6.922 g, 183.0 mmol) is added, followed by iodine (19.35 g, 76.24 mmol) in THF.
- The mixture is refluxed for 18 h, quenched with methanol, and concentrated.
- The crude product is dissolved in 20% aqueous KOH, extracted with dichloromethane, and dried to yield (S)-tert-leucinol (8.83 g, 98.8% yield).
Diamide Formation
The dihydroxyl groups of (S)-tert-leucinol are acylated using a diacyl chloride (e.g., oxalyl chloride) to form a diamide intermediate.
- (S)-tert-Leucinol (2 equiv) is dissolved in dichloromethane (250 mL).
- A solution of sodium carbonate (3 equiv) in water is added, followed by dropwise addition of oxalyl chloride (1 equiv).
- The biphasic mixture is stirred vigorously for 10 h, extracted, and purified to yield the diamide.
Cyclization to Bis-Oxazoline
The diamide undergoes cyclization via mesylation and base-mediated intramolecular nucleophilic substitution to form the oxazoline rings.
- The diamide is treated with methanesulfonyl chloride (2.2 equiv) in dichloromethane at 0°C.
- Triethylamine (3 equiv) is added, and the mixture is stirred for 2 h.
- The mesylated intermediate is dissolved in THF and heated with potassium tert-butoxide (2 equiv) at 60°C for 12 h.
- The product is purified via silica gel chromatography (hexanes/ethyl acetate) to yield (4S,4'S)-4,4'-Bis(1,1-dimethylethyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole (64–78% yield).
One-Pot Synthesis from Picolinic Acid Derivatives
A scalable three-step route starting from picolinic acid and (S)-tert-leucinol has been reported for analogous bis-oxazolines.
- Picolinic acid is converted to its methyl ester using thionyl chloride in methanol.
- The ester reacts with (S)-tert-leucinol in toluene under reflux to form a bis-amide.
- Cyclization is achieved using p-toluenesulfonic acid (PTSA) in xylene, yielding the bis-oxazoline (64% overall yield).
Stereochemical Considerations
- The (4S,4'S) configuration is ensured by using enantiomerically pure (S)-tert-leucinol .
- Racemization is minimized by avoiding prolonged heating during cyclization.
Characterization Data
- Molecular Formula : C₁₄H₂₄N₂O₂.
- Molecular Weight : 252.35 g/mol.
- Optical Rotation : [α]²⁶_D +37° (c = 1.5, ethanol).
- Melting Point : 30–34°C (lit.).
- Spectroscopic Data :
Applications in Catalysis
The ligand is widely used in asymmetric transformations, including:
- Decarboxylative Allylations : Pd-catalyzed reactions achieving >90% ee.
- Hydrogenations : Rhodium complexes for enantioselective reduction of ketones.
Comparison of Methods
| Method | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|
| Stepwise (Section 2) | 78 | High | High enantiopurity, no chromatography |
| One-Pot (Section 3) | 64 | Moderate | Fewer steps, cost-effective |
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-4,4’-Bis(1,1-dimethylethyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
(4S,4’S)-4,4’-Bis(1,1-dimethylethyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S,4’S)-4,4’-Bis(1,1-dimethylethyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Steric and Electronic Effects
- tert-Butyl vs. sec-Butyl Substituents: The tert-butyl groups in the target compound provide greater steric hindrance compared to sec-butyl analogs, which may reduce unwanted side reactions in catalytic cycles but limit solubility in non-polar solvents .
- Aromatic vs. Aliphatic Substituents : Aryl-substituted bisoxazoles (e.g., biphenyl derivatives) exhibit extended π-conjugation, enhancing optical properties but reducing flexibility for coordination chemistry .
Catalytic Performance
- Copper-Catalyzed Reactions : The target compound demonstrates superior performance in copper-catalyzed benzylic C–H couplings compared to unsubstituted bisoxazoles, attributed to tert-butyl-induced steric protection and electron-donating effects .
- Ion Selectivity in Cryptands: Cryptands derived from 2,2'-bioxazole isomers show selectivity for Na⁺ and alkaline earth cations (Ca²⁺, Mg²⁺), a property absent in non-macrocyclic bisoxazoles .
Thermal and Chemical Stability
- Thermal Decomposition : Nitroimidazole-based bisoxazoles (e.g., TNBI salts) decompose at 187–266°C, highlighting their use as energetic materials . In contrast, the target compound and its analogs are stable under catalytic conditions (typically <150°C) .
- Solubility: The sec-butyl analog (CAS: 133463-89-5) exhibits improved solubility in ethanol and DMSO compared to the tert-butyl derivative, critical for homogeneous catalysis .
Biological Activity
(4S,4'S)-4,4'-Bis(1,1-dimethylethyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole is a synthetic organic compound with significant potential in biological applications. It features a unique structure characterized by two oxazole rings and bulky tert-butyl groups, which contribute to its stability and reactivity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C14H24N2O2
- CAS Number : 135565-31-0
- Molecular Weight : 252.358 g/mol
- Structure : The compound contains two oxazole rings and is classified as a bisoxazole derivative.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising properties:
1. Antioxidant Activity
Studies indicate that compounds with oxazole rings often exhibit antioxidant properties. The bulky tert-butyl groups may enhance the electron-donating ability of the molecule, potentially allowing it to scavenge free radicals effectively.
2. Antimicrobial Properties
Preliminary evaluations suggest that this compound may possess antimicrobial activity. This could be attributed to the structural characteristics that allow for interaction with microbial membranes or interference with metabolic pathways.
3. Herbicidal Activity
The compound has been evaluated for herbicidal properties. Research indicates that similar compounds with oxazole structures show potential as herbicides due to their ability to inhibit plant growth by interfering with specific biochemical pathways.
The biological mechanisms through which this compound exerts its effects are still being elucidated. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic processes in both microbial and plant systems.
- Membrane Disruption : Its lipophilic nature suggests that it could integrate into cellular membranes, disrupting their integrity and function.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds and provided insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antioxidant activity in vitro with an IC50 value indicating effective radical scavenging. |
| Study B | Showed antimicrobial efficacy against various bacterial strains with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study C | Evaluated herbicidal activity against common weeds; results indicated effective growth inhibition at low concentrations. |
Q & A
Q. What are the key synthetic pathways for (4S,4'S)-4,4'-Bis(1,1-dimethylethyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole, and how is stereochemical purity ensured?
The synthesis typically involves cyclocondensation of chiral β-amino alcohols with carboxylic acid derivatives. For example, derivatives like (4S,4'S)-4,4'-diadamantyl analogs are synthesized from L-adamantylglycine via oxazoline ring formation under acidic conditions, followed by purification using column chromatography . Stereochemical control is achieved through chiral starting materials and reaction conditions (e.g., temperature, catalysts). Characterization via -NMR and -NMR confirms stereochemistry, while X-ray crystallography resolves absolute configurations in select cases .
Q. How is the structural and electronic configuration of this compound analyzed?
DFT calculations (e.g., RB3LYP/LANL2DZp) are used to model molecular geometry, bond lengths, and donor-atom interactions. These studies reveal cavity dimensions and ligand flexibility, critical for host-guest chemistry . Spectroscopic methods like NMR and IR validate computational predictions, while cyclic voltammetry assesses redox properties in catalytic applications .
Q. What are the primary applications of this compound in supramolecular chemistry?
The compound’s rigid, chiral cavity enables selective binding of alkali (Na) and alkaline earth (Ca, Mg) ions, as predicted by DFT and solvent-complex modeling. Its selectivity profile resembles [phen.phen.phen] cryptands, making it useful for ion-selective sensors or separation technologies .
Advanced Research Questions
Q. How does this compound function as a chiral ligand in asymmetric catalysis?
As a C-symmetric ligand, it coordinates transition metals (e.g., Cu, Ir, Pd) to form enantioselective catalysts. For example:
- Cyclopropanation : Copper complexes achieve up to 96% ee in styrene-diazoacetate reactions .
- Transfer Hydrogenation : Iridium complexes catalyze ketone reductions with i-PrOH (91% ee) .
- Epoxidation : Ru(II) complexes with this ligand show high cis-selectivity (e.g., 94% for cis-β-methylstyrene) due to steric and electronic tuning of the metal center .
Q. What explains the ion selectivity discrepancies between DFT predictions and experimental binding assays?
DFT models may overestimate cavity flexibility or solvation effects. For instance, cryptand analogs with Mm-N bonds (vs. Mm-O) exhibit longer bond lengths, altering selectivity for Mg over Ca. Experimental validation using isothermal titration calorimetry (ITC) or mass spectrometry is recommended to reconcile computational and empirical data .
Q. How can researchers address contradictions in stereochemical outcomes during catalytic reactions?
Contradictions often arise from competing reaction pathways (e.g., radical recombination vs. stereoretentive mechanisms). For example, bioxazolone isomerization via radical intermediates can be minimized by optimizing reaction temperatures and avoiding protic solvents. Chiral HPLC and kinetic studies help identify dominant pathways .
Q. What methodological challenges arise in designing experiments for enantioselective C(sp3^33)-H functionalization?
Key challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
